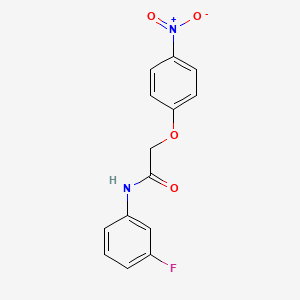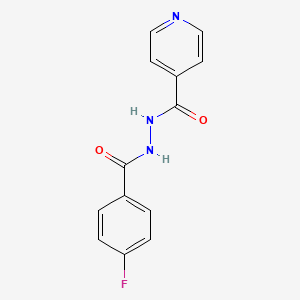
1-(2-bromobenzyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-(2-furoyl)piperazine, commonly known as BBFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBFP is a piperazine derivative that contains a furoyl group and a bromobenzyl group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of BBFP is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. BBFP has been shown to inhibit the activation of NF-κB and MAPKs, which are key regulators of inflammation and cancer. BBFP has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
BBFP has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of pain, and the induction of apoptosis and inhibition of proliferation in cancer cells. BBFP has also been shown to have antioxidant and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBFP has several advantages for laboratory experiments, including its ease of synthesis and its potential therapeutic applications. However, BBFP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of BBFP, including the optimization of its synthesis and the identification of its molecular targets and signaling pathways. Further studies are also needed to investigate the pharmacokinetics and toxicity of BBFP in vivo and to evaluate its efficacy in animal models of inflammation and cancer. Additionally, the development of BBFP derivatives with improved solubility and selectivity may lead to the discovery of novel therapeutics for various diseases.
Métodos De Síntesis
BBFP can be synthesized using various methods, including the reaction of 1-(2-bromobenzyl)piperazine with 2-furoic acid, the reaction of 1-(2-bromobenzyl)piperazine with 2-furoyl chloride, and the reaction of 1-(2-bromobenzyl)piperazine with 2-furoyl isothiocyanate. The yield and purity of BBFP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
BBFP has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticancer effects. BBFP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, and reduce pain in animal models of inflammation and neuropathic pain. BBFP has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSNSJJNUBWZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)

![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)